molecular formula C18H21NO2S B12510896 N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide

Cat. No.: B12510896
M. Wt: 315.4 g/mol
InChI Key: RDIKELUCPVDRLU-UHFFFAOYSA-N
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Description

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide is a chemical compound with the molecular formula C18H21NO2S It is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a thioether and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3-ethylphenol with 2-chloroethyl thioether under basic conditions to form 2-(3-ethylphenoxy)ethyl thioether.

    Acetamide Formation: The resulting thioether is then reacted with 4-aminophenyl acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether and phenoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((2-(3-Methylphenoxy)ethyl)thio)phenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(4-((2-(3-Propylphenoxy)ethyl)thio)phenyl)acetamide: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-[2-(3-ethylphenoxy)ethylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C18H21NO2S/c1-3-15-5-4-6-17(13-15)21-11-12-22-18-9-7-16(8-10-18)19-14(2)20/h4-10,13H,3,11-12H2,1-2H3,(H,19,20)

InChI Key

RDIKELUCPVDRLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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